Thalidezine

描述

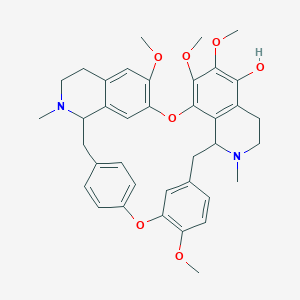

Thalidezine is a bisbenzylisoquinoline alkaloid known for its role as a novel activator of AMP-activated protein kinase (AMPK). This compound has garnered attention due to its ability to induce autophagic cell death in apoptosis-resistant cancer cells, making it a promising candidate for cancer therapy .

准备方法

Synthetic Routes and Reaction Conditions: Thalidezine can be synthesized through a series of organic reactions involving the coupling of specific isoquinoline derivatives. The exact synthetic route may vary, but it typically involves the formation of the bisbenzylisoquinoline core structure followed by functional group modifications to achieve the desired compound .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic processes and purification techniques to isolate this compound from reaction mixtures .

化学反应分析

Types of Reactions: Thalidezine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives .

科学研究应用

Therapeutic Applications

The potential therapeutic applications of thalidezine are diverse, particularly in oncology:

- Cancer Treatment : this compound's ability to induce autophagy and suppress metabolic pathways makes it a promising candidate for treating various cancers, especially those resistant to conventional therapies. Its low toxicity profile further supports its development as a chemotherapeutic agent .

- Combination Therapies : this compound may be effective when used in combination with other chemotherapeutic agents, enhancing their efficacy against resistant cancer phenotypes .

Case Study 1: Autophagic Cell Death Induction

In a study involving HeLa cells, this compound was administered at varying concentrations to observe its effects on autophagic flux. The results demonstrated a significant increase in the formation of autophagic markers (LC3-II) and a reduction in cell viability, indicating the compound's effectiveness in inducing cell death through autophagy .

| Treatment Condition | LC3-II Formation | Cell Viability (%) |

|---|---|---|

| Control | Low | 85 |

| This compound (10 µM) | High | 50 |

| This compound (50 µM) | Very High | 20 |

Case Study 2: Metabolic Suppression in Cancer Cells

Another study focused on the metabolic effects of this compound on DLD-1 cells. The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) were measured to assess mitochondrial function and glycolytic activity, respectively. This compound treatment resulted in decreased OCR and ECAR, confirming its role as a metabolic suppressor.

| Treatment Condition | OCR (pmol/min) | ECAR (mpH/min) |

|---|---|---|

| Control | 120 | 30 |

| This compound (10 µM) | 80 | 20 |

| This compound (50 µM) | 40 | 10 |

作用机制

Thalidezine exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation leads to various downstream effects, including the induction of autophagy. This compound directly activates AMPK, which in turn increases autophagic flux in cancer cells, leading to autophagic cell death. This mechanism is particularly effective in overcoming apoptosis resistance in cancer cells .

相似化合物的比较

Berberine: Another bisbenzylisoquinoline alkaloid with AMPK-activating properties.

Palmatine: Similar in structure and function, also known for its antimicrobial and anticancer activities.

Tetrandrine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer properties

Uniqueness of Thalidezine: this compound is unique due to its potent and direct activation of AMPK, leading to significant autophagic cell death in apoptosis-resistant cancer cells. This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .

生物活性

Thalidomide, originally developed as a sedative in the late 1950s, is now recognized for its complex biological activity, particularly in treating various medical conditions, including multiple myeloma and leprosy. This article aims to provide an in-depth analysis of thalidomide's biological activity, highlighting its pharmacokinetics, mechanisms of action, therapeutic applications, and notable case studies.

Pharmacokinetics and Metabolism

Thalidomide exhibits significant interspecies differences in pharmacokinetics, which can influence its biological effects. A study conducted on mice and rabbits showed that after administration of thalidomide at a dose of 2 mg/kg, the area under the concentration curve (AUC) values were markedly different among species: mice had an AUC of 4 micromol/L·hour, rabbits 8 micromol/L·hour, and multiple myeloma patients 81 micromol/L·hour. The elimination half-lives also varied significantly: 0.5 hours in mice, 2.2 hours in rabbits, and 7.3 hours in patients .

Table 1: Pharmacokinetic Parameters of Thalidomide Across Species

| Species | AUC (µmol/L·hour) | Elimination Half-Life (hours) |

|---|---|---|

| Mice | 4 | 0.5 |

| Rabbits | 8 | 2.2 |

| Multiple Myeloma Patients | 81 | 7.3 |

These differences in metabolism may account for the varying biological effects observed across species.

Thalidomide's mechanisms of action are multifaceted:

- Immune Modulation : Thalidomide acts as an immunomodulatory drug (IMiD), inhibiting tumor necrosis factor (TNF) secretion, which plays a crucial role in inflammatory responses .

- Anti-Angiogenesis : It inhibits angiogenesis by targeting specific pathways involved in blood vessel formation, aiding in the treatment of cancers such as multiple myeloma .

- Cytokine Regulation : Thalidomide influences cytokine production, particularly enhancing the production of interleukin-10 (IL-10), which has anti-inflammatory properties .

Therapeutic Applications

Thalidomide has been approved for several medical uses:

- Multiple Myeloma : Thalidomide is used as part of combination therapy for multiple myeloma, showing response rates exceeding 60% when combined with dexamethasone . Its efficacy has led to extended survival rates for patients.

- Erythema Nodosum Leprosum : The drug is also approved for treating this painful skin condition associated with leprosy .

- COVID-19 : Recent studies suggest thalidomide may reduce inflammation in COVID-19 patients when used alongside glucocorticoids. In a small clinical trial, thalidomide was shown to accelerate viral clearance and reduce hospital stays .

Case Studies

- Thalidomide Embryopathy : A notable case involved a woman whose mother took thalidomide during pregnancy. The patient exhibited multiple physical deformities consistent with thalidomide embryopathy, highlighting the drug's teratogenic effects when used during gestation .

- Thalidomide in COVID-19 Treatment : In a case study involving six patients with severe COVID-19 symptoms, those treated with thalidomide alongside low-dose dexamethasone showed improved outcomes compared to controls. The treatment was associated with reduced inflammatory cytokines and shorter hospital stays .

属性

IUPAC Name |

9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNHKOIUEXICNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313346 | |

| Record name | THALIDEZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18251-36-0 | |

| Record name | THALIDEZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THALIDEZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of thalidezine?

A1: this compound is a bisbenzylisoquinoline alkaloid isolated from plants of the Thalictrum genus [, , ]. It acts as a direct activator of AMP-activated protein kinase (AMPK) []. By directly binding to AMPK, this compound promotes its activation, leading to downstream effects on cellular energy homeostasis, metabolism, and autophagy [].

Q2: How does this compound impact cancer cells?

A2: this compound demonstrates promising anticancer activity, particularly against apoptosis-resistant cancer cells []. Instead of inducing apoptosis (programmed cell death), this compound triggers energy-mediated autophagic cell death in these resistant cancer cells []. This effect is dependent on AMPK activation, as demonstrated by the ability of AMPK inhibitors to abolish this compound-induced cell death [].

Q3: What is the significance of this compound's ability to induce autophagic cell death in apoptosis-resistant cancer cells?

A3: Resistance to apoptosis is a major hurdle in cancer treatment, often rendering conventional chemotherapy ineffective. This compound's ability to bypass this resistance mechanism by inducing an alternative cell death pathway (autophagy) makes it a promising candidate for further development as a chemotherapeutic agent, especially for cancers exhibiting multidrug resistance [].

Q4: Beyond its anticancer activity, what other biological activities have been reported for this compound?

A4: Research on this compound and its analogs, such as hernandezine and isothis compound, also extracted from Thalictrum species, reveals inhibitory effects on the growth of various cancer cell lines, including P388 leukemia, S180 ascites, C26 colon cancer, mouse L1210 cells, and human oral cancer KB cells []. Notably, hernandezine exhibits a lower inhibitory effect on normal hematopoietic progenitor cells compared to cancerous cells, suggesting a potential therapeutic window [].

Q5: Where can I find detailed information about the isolation and structural characterization of this compound?

A5: The isolation and characterization of this compound, along with other alkaloids, from Thalictrum longistylum was first reported in a study by Shamma et al. []. This study provides insights into the structure elucidation of this compound, utilizing spectral and chemical methods, including NMR studies and chemical conversions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。